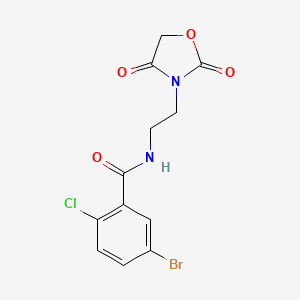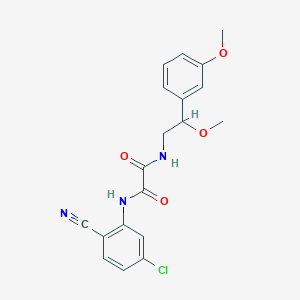
N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide" is a complex molecule that appears to be related to a family of compounds with oxalamide structures. These compounds have been studied for their potential biological activities, including their interactions with DNA and their cytotoxic properties against cancer cells. The oxalamide moiety is a functional group that can bridge metal ions and has been incorporated into various ligands for metal complexation .
Synthesis Analysis
While the specific synthesis of "N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide" is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, a series of N-(2-phenethyl)cinnamides, which share some structural similarities with the compound , were synthesized and assayed for their biological activity . Another related compound, an oxalamide-based carbene, was synthesized and its reactivity was investigated, leading to the formation of several products through reactions with different substrates .
Molecular Structure Analysis
The molecular structure of oxalamide derivatives is crucial for their biological activity. For example, the binuclear copper(II) complexes bridged by an oxalamide ligand were characterized by single-crystal X-ray diffraction, revealing the coordination geometry around the copper ions and the overall structure of the complexes . These structural insights are essential for understanding how such compounds interact at the molecular level, which is directly related to their biological functions.
Chemical Reactions Analysis
Oxalamide compounds can participate in various chemical reactions due to their reactive functional groups. The oxalamide-based carbene mentioned earlier was shown to undergo cyclopropanation reactions with styrene or methylacrylate, and it also reacted with elemental selenium to form a selenide . These reactions demonstrate the versatility of oxalamide derivatives in forming new chemical entities with potential applications in medicinal chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide derivatives are influenced by their molecular structure. For instance, the dimerization product of the oxalamide-based carbene exhibited intense fluorescence and unexpected chemical stability . The binuclear copper(II) complexes with oxalamide ligands showed distinct 3D supramolecular structures due to π–π stacking and hydrogen bonding interactions, which are important for their DNA-binding properties and cytotoxic activities . These properties are key factors in the development of oxalamide compounds as therapeutic agents or in other applications.
Aplicaciones Científicas De Investigación
Pharmacological Profile
N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide and related compounds have been extensively studied for their pharmacological properties. For instance, compounds like WAY-100635 have been identified as potent and selective 5-HT1A receptor antagonists. These compounds are instrumental in studying serotonin neurotransmission, contributing significantly to our understanding of various psychiatric and neurological disorders (Forster et al., 1995).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds similar to N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide have been a subject of interest in organic chemistry. A study by Mamedov et al. (2016) on the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the potential of these compounds in creating a variety of chemical structures, which can be useful in diverse applications such as drug design and material science (Mamedov et al., 2016).
Analytical Applications
Analytical applications of compounds related to N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide are notable, particularly in the field of toxicology and drug testing. For example, De Paoli et al. (2013) studied the analytical profiles of arylcyclohexylamines, which share structural similarities, for their determination in biological matrices. Such studies are crucial for understanding the pharmacokinetics and toxicology of new psychoactive substances (De Paoli et al., 2013).
Environmental Impact
Research on compounds structurally related to N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide also extends to environmental science. Studies like those conducted by Graham et al. (1999) on the breakdown of metolachlor in aquatic systems can provide insights into the environmental fate and impact of similar compounds. Such research is vital for assessing the ecological risks posed by various chemicals (Graham et al., 1999).
Propiedades
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-26-15-5-3-4-12(8-15)17(27-2)11-22-18(24)19(25)23-16-9-14(20)7-6-13(16)10-21/h3-9,17H,11H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGKNIGJSQWLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2525984.png)
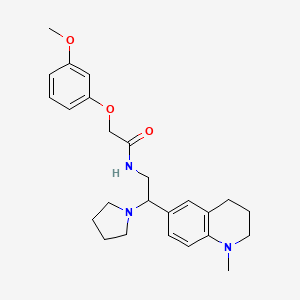
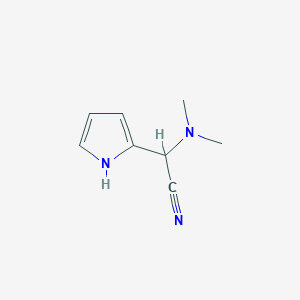

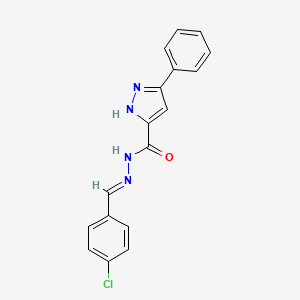
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine](/img/structure/B2525989.png)

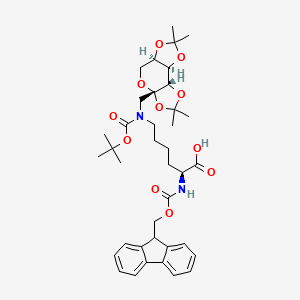

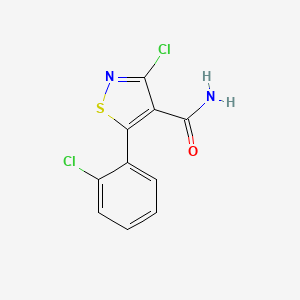
![N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2526001.png)
![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)
